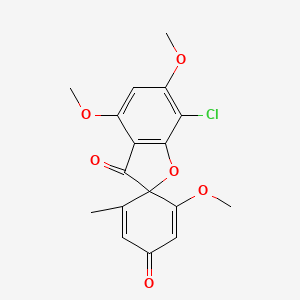
Griseophenone
Übersicht
Beschreibung
Griseophenone is a natural spirocyclic polyketide compound produced by ascomycetes. It is an intermediate in the biosynthesis of griseofulvin, an antifungal medication used to treat dermatophyte infections
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Griseophenone can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the oxidative coupling of phloroglucinol and orcinol to form this compound A . This intermediate is then converted to dehydrogriseofulvin through further oxidative coupling, followed by stereo-selective reduction to yield griseofulvin .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of the fungus Penicillium griseofulvum. The fermentation process produces griseofulvin, which can be further processed to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Griseophenone undergoes various chemical reactions, including:
Oxidation: Conversion of this compound A to dehydrogriseofulvin through oxidative coupling.
Reduction: Stereo-selective reduction of dehydrogriseofulvin to griseofulvin.
Substitution: Electrophilic aromatic substitution reactions are involved in the synthesis of this compound.
Common Reagents and Conditions
Oxidative Coupling: Ferricyanide is commonly used as an oxidizing agent in the oxidative coupling reactions.
Reduction: NADH is used as a reducing agent in the stereo-selective reduction of dehydrogriseofulvin.
Major Products
Dehydrogriseofulvin: Formed from the oxidative coupling of this compound A.
Griseofulvin: Formed from the stereo-selective reduction of dehydrogriseofulvin.
Wissenschaftliche Forschungsanwendungen
Griseophenone has several scientific research applications, including:
Wirkmechanismus
Griseophenone exerts its effects by interfering with microtubule function, which inhibits mitosis and cell division . It binds to tubulin, a protein involved in the formation of microtubules, and disrupts the normal function of the mitotic spindle . This mechanism is similar to that of griseofulvin, which also binds to tubulin and inhibits fungal cell division .
Vergleich Mit ähnlichen Verbindungen
Griseophenone is similar to other polyketide compounds, such as:
Griseofulvin: An antifungal medication that shares a similar biosynthetic pathway with this compound.
6-Desmethylgriseofulvin: A metabolite of griseofulvin with similar biological activity.
4-Desmethylgriseofulvin: Another metabolite of griseofulvin with similar properties.
Eigenschaften
IUPAC Name |
7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLYVROQSJYFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119065 | |
| Record name | 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7776-77-4 | |
| Record name | 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















